Cas no 1315367-63-5 (2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride)

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Its 3-bromophenyl substituent enhances reactivity in cross-coupling reactions, while the sulfonyl chloride group facilitates nucleophilic substitution, making it valuable for constructing complex molecular architectures. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization is required. Its stability under controlled conditions and high purity make it a reliable choice for synthetic applications. Proper handling is essential due to its moisture sensitivity and potential reactivity with nucleophiles.
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride structure
1315367-63-5 structure
Product Name:2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride
CAS No:1315367-63-5
MF:C9H9BrClNO3S
MW:326.594659566879
CID:5207685
Update Time:2025-10-28

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-bromophenyl)formamido]ethane-1-sulfonyl chloride
    • 2-(3-Bromobenzamido)ethane-1-sulfonyl chloride
    • 2-[(3-bromophenyl)formamido]ethane-1-sulfonylchloride
    • Ethanesulfonyl chloride, 2-[(3-bromobenzoyl)amino]-
    • 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride
    • Inchi: 1S/C9H9BrClNO3S/c10-8-3-1-2-7(6-8)9(13)12-4-5-16(11,14)15/h1-3,6H,4-5H2,(H,12,13)
    • InChI Key: QOLAOWUZQSOGQA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(NCCS(=O)(=O)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 341
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.6

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Additional information on 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride

Introduction to 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride (CAS No. 1315367-63-5) and Its Emerging Applications in Chemical Biology

2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride, identified by the CAS number 1315367-63-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry and biological applications. The presence of a bromophenyl group and a formamido moiety in its structure endows it with unique reactivity and potential utility in the design of novel bioactive molecules.

The structural framework of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride consists of an ethanesulfonyl chloride core, which is a well-established leaving group in organic synthesis, facilitating nucleophilic substitution reactions. The introduction of a formamido group at the terminal position enhances its capability to participate in further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the 3-bromophenyl substituent provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.

In recent years, there has been a surge in research focused on developing small-molecule modulators for therapeutic applications. 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has emerged as a key building block in this endeavor due to its ability to serve as a precursor for designing molecules that interact with biological targets. For instance, derivatives of this compound have been explored as potential inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The bromophenyl moiety, in particular, has been leveraged to develop ligands that selectively bind to protein targets, offering a pathway to develop targeted therapies.

One of the most compelling aspects of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is its utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The sulfonyl chloride functionality allows for facile introduction of carboxylic acid groups via nucleophilic addition, enabling the attachment of various side chains that can enhance binding affinity and selectivity. This has led to several studies where 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride derivatives have been used to develop novel inhibitors for protein-protein interactions.

Advances in computational chemistry have further enhanced the utility of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride by enabling high-throughput virtual screening. By integrating molecular docking simulations with experimental validation, researchers can rapidly identify promising candidates for further optimization. The structural features of this compound make it an attractive scaffold for generating libraries of compounds with diverse biological activities. This approach has been particularly fruitful in identifying novel antimicrobial agents and anti-inflammatory molecules.

The role of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride extends beyond its use as an intermediate in drug discovery. It has also found applications in materials science, particularly in the development of functional polymers and coatings. The sulfonyl chloride group can be polymerized or incorporated into polymer backbones to impart specific properties such as hydrophobicity or biodegradability. Additionally, the bromophenyl moiety can serve as a site for further functionalization via metal-catalyzed reactions, allowing for the creation of polymers with tailored characteristics.

In conclusion, 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride (CAS No. 1315367-63-5) represents a versatile and valuable compound with broad applications across chemical biology and materials science. Its unique structural features make it an indispensable tool for synthetic chemists and biologists alike, enabling the development of novel therapeutic agents and advanced materials. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, solidifying its position as a cornerstone in modern chemical research.

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